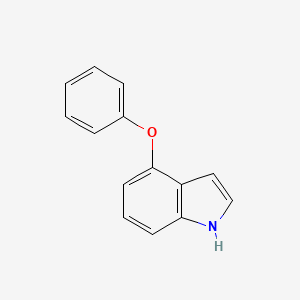
Bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-PEG3-NHS Ester is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation, particularly for labeling and modifying proteins, peptides, and other molecules containing primary amines. The PEG spacer in Bis-PEG3-NHS Ester enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of Bis-PEG3-NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The reaction of Bis-PEG3-NHS Ester with primary amines is typically carried out in a buffered aqueous solution at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline (PBS) and other amine-containing buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from the reaction of Bis-PEG3-NHS Ester with primary amines are PEGylated conjugates. These conjugates exhibit enhanced solubility, stability, and reduced immunogenicity, making them suitable for various biomedical applications .
科学的研究の応用
Bis-PEG3-NHS Ester has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Bis-PEG3-NHS Ester involves the formation of stable amide bonds between the NHS ester groups and primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. The PEG spacer in Bis-PEG3-NHS Ester provides flexibility and enhances the solubility of the resulting conjugates, making them suitable for various applications .
類似化合物との比較
Bis-PEG3-NHS Ester can be compared with other PEGylated NHS esters, such as:
Bis-PEG2-NHS Ester: Contains a shorter PEG spacer, which may result in lower solubility and flexibility compared to Bis-PEG3-NHS Ester.
Bis-PEG4-NHS Ester: Contains a longer PEG spacer, which may provide greater solubility and flexibility but could also increase the molecular weight of the resulting conjugates.
m-PEG-NHS Ester: Contains a single NHS ester group and a methoxy-terminated PEG chain, which may be used for mono-PEGylation of molecules.
Bis-PEG3-NHS Ester is unique in its balance of solubility, flexibility, and reactivity, making it a versatile tool for various bioconjugation applications .
特性
分子式 |
C18H20N2O13 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate |
InChI |
InChI=1S/C18H20N2O13/c21-5-6-31-18(10(23)8-16(29)33-20-13(26)3-4-14(20)27)17(30)9(22)7-15(28)32-19-11(24)1-2-12(19)25/h17-18,21,30H,1-8H2 |
InChIキー |
NOJPZJBHNQCHFO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


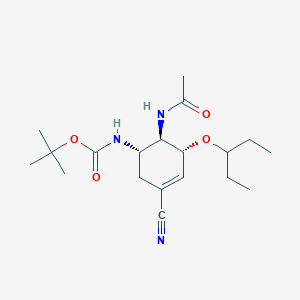
![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)
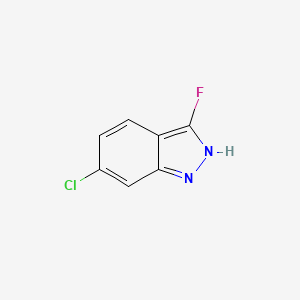
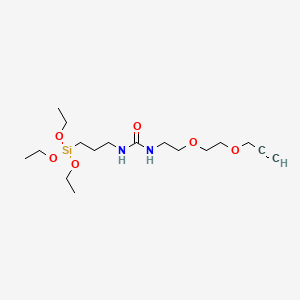
![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)


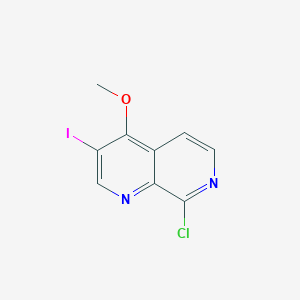
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)

